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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-
Chlorophenoxy)azetidine, a key building block in medicinal chemistry and drug discovery. By

comparing its spectral features with structural analogs, this guide offers researchers a robust

framework for unambiguous compound identification and characterization, ensuring the

integrity of their scientific endeavors.

Introduction: The Imperative of Structural
Verification
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's architecture.

For a compound like 3-(4-Chlorophenoxy)azetidine, which possesses distinct structural

motifs—an azetidine ring, a 4-chlorophenoxy group, and an ether linkage—each technique

offers unique insights into its chemical environment. This guide will dissect the expected and

observed spectroscopic data for 3-(4-Chlorophenoxy)azetidine and compare it with the

experimentally-derived data of its key structural fragments: 4-chlorophenol and 3-

phenoxyazetidine. This comparative approach allows for a deeper understanding of how each

substructure contributes to the overall spectral signature.
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Spectroscopic Profile of 3-(4-
Chlorophenoxy)azetidine
While a complete set of experimentally validated spectra for 3-(4-Chlorophenoxy)azetidine is

not readily available in the public domain, we can predict its characteristic spectroscopic

features based on its structure and available data for its hydrochloride salt. Commercial

suppliers like ChemicalBook list the availability of 1H NMR, 13C NMR, MS, and IR spectra for

3-(4-Chlorophenoxy)azetidine hydrochloride[1]. PubChem also provides predicted mass

spectrometry data for the free base[2].

Expected Spectroscopic Characteristics:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring

protons and the aromatic protons of the 4-chlorophenoxy group. The protons on the carbon

adjacent to the nitrogen in the azetidine ring will likely appear as a multiplet, as will the

proton on the carbon bearing the phenoxy group. The aromatic protons should present as a

characteristic AA'BB' system, appearing as two doublets.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the azetidine ring

carbons and the carbons of the 4-chlorophenoxy moiety. The carbon attached to the oxygen

will be shifted downfield.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to its molecular weight (183.64 g/mol for the free base). Key fragmentation patterns would

likely involve the cleavage of the ether bond and fragmentation of the azetidine ring.

Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands

for the C-O-C ether linkage, C-Cl bond, aromatic C-H and C=C bonds, and N-H bond of the

azetidine ring.

Comparative Spectroscopic Analysis
To build a robust confirmation of the structure of 3-(4-Chlorophenoxy)azetidine, a

comparative analysis with its structural analogs is invaluable. Here, we examine the

experimental spectroscopic data for 4-chlorophenol and 3-phenoxyazetidine.
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4-Chlorophenol: The Aryl Moiety
4-Chlorophenol represents the substituted aromatic portion of the target molecule. Its well-

documented spectroscopic data provides a baseline for the signals originating from the 4-

chlorophenoxy group.

Table 1: Spectroscopic Data for 4-Chlorophenol

Spectroscopic Technique Key Features and Assignments

¹H NMR

Aromatic protons typically appear as two

doublets (an AA'BB' system) in the region of δ

6.8-7.3 ppm. The hydroxyl proton signal is a

broad singlet.

¹³C NMR

Aromatic carbons show signals between δ 115-

160 ppm. The carbon bearing the hydroxyl

group is the most downfield, and the carbon

attached to the chlorine also shows a distinct

chemical shift.

Mass Spectrometry

Molecular ion (M+) peak at m/z 128/130 (due to

³⁵Cl and ³⁷Cl isotopes). Common fragments

include loss of CO and HCl.

Infrared Spectroscopy

Broad O-H stretching band around 3300-3400

cm⁻¹, aromatic C-H stretching just above 3000

cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹

region, and a strong C-Cl stretching band in the

800-600 cm⁻¹ range.

3-Phenoxyazetidine: The Azetidine Ether Core
3-Phenoxyazetidine provides the spectral signature of the azetidine ring connected to an

unsubstituted phenoxy group. Comparing its data with that of 3-(4-Chlorophenoxy)azetidine
will highlight the electronic effects of the para-chloro substituent on the aromatic ring. While

extensive experimental data is scarce, predicted data is available from sources like PubChem

for its hydrochloride salt[3].
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Table 2: Spectroscopic Data for 3-Phenoxyazetidine Hydrochloride

Spectroscopic Technique Key Features and Assignments

¹H NMR

Aromatic protons of the phenyl ring will appear

as multiplets in the δ 6.9-7.4 ppm region. The

azetidine protons will be visible as multiplets,

with the methine proton (CH-O) being the most

downfield of the aliphatic signals.

¹³C NMR

Aromatic carbons will resonate in the δ 115-160

ppm range. The azetidine carbons will appear in

the aliphatic region, with the carbon attached to

the oxygen showing a downfield shift.

Mass Spectrometry

The mass spectrum of the free base would

show a molecular ion peak at m/z 149. Key

fragments would arise from cleavage of the

ether bond and fragmentation of the azetidine

ring.

Infrared Spectroscopy

Expected absorptions include N-H stretching (as

a broad band for the hydrochloride salt),

aromatic and aliphatic C-H stretching, C-O-C

ether stretching, and aromatic C=C stretching.

Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols are recommended

for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate

for the expected molecular weight of the compound and its fragments.

Infrared Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or

by using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Structural Confirmation
Workflow
The following workflow is recommended for the comprehensive spectroscopic confirmation of

3-(4-Chlorophenoxy)azetidine.

Caption: Workflow for Spectroscopic Confirmation.

Conclusion
The definitive structural elucidation of 3-(4-Chlorophenoxy)azetidine relies on a multi-

technique spectroscopic approach combined with a thorough comparative analysis against its

constituent fragments. While complete experimental data for the target molecule is not widely

published, this guide provides a robust framework for its characterization. By understanding the

expected spectral features and comparing them with the known data of 4-chlorophenol and 3-

phenoxyazetidine, researchers can confidently verify the identity and purity of their synthesized

3-(4-Chlorophenoxy)azetidine, a critical step in advancing drug discovery and development

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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